molecular formula C42H79N B3280677 N,N-dioctadecylaniline CAS No. 72072-19-6

N,N-dioctadecylaniline

Cat. No.: B3280677
CAS No.: 72072-19-6
M. Wt: 598.1 g/mol
InChI Key: JDEDKRLRGDEWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dioctadecylaniline: is an organic compound with the chemical formula C42H79N . It is characterized by its long alkyl chains attached to the nitrogen atoms of an aniline core. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dioctadecylaniline can be synthesized by reacting aniline with octadecyl halide. A common method involves the reaction of aniline with octadecane bromide under the catalysis of a base . The reaction typically proceeds as follows:

    Reactants: Aniline and octadecane bromide.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N-dioctadecylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The aromatic ring of aniline can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

N,N-dioctadecylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and coatings

Mechanism of Action

The mechanism of action of N,N-dioctadecylaniline involves its interaction with molecular targets through its long alkyl chains and aromatic core. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in biological studies involving cell membranes .

Comparison with Similar Compounds

    N,N-dioctadecylamine: Similar structure but lacks the aromatic ring.

    N,N-dioctadecylbenzylamine: Contains a benzyl group instead of an aniline core.

    N,N-dioctadecylmethylamine: Contains a methyl group instead of an aniline core.

Uniqueness: N,N-dioctadecylaniline is unique due to its combination of long alkyl chains and an aromatic aniline core. This structure imparts both hydrophobic and aromatic properties, making it versatile for various applications .

Properties

IUPAC Name

N,N-dioctadecylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-43(42-38-34-33-35-39-42)41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-39H,3-32,36-37,40-41H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDKRLRGDEWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72072-19-6
Record name N,N-DIOCTADECYLANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of freshly distilled aniline (93 g, 1 mol), potassium carbonate (210 g, 1.5 mol), octadecyl bromide (840 g, 2.5 mol), sodium iodide (7.5 g, 0.05 mol), and 1 liter of butanol was heated at reflux for 72 hours under nitrogen with vigorous stirring. The hot solution was filtered and the filtrate was evaporated under reduced pressure. The residue was recrystallized from absolute ethanol to yield 322 g (54%) of off-white crystals mp 110°-111° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-dioctadecylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dioctadecylaniline
Reactant of Route 3
Reactant of Route 3
N,N-dioctadecylaniline
Reactant of Route 4
Reactant of Route 4
N,N-dioctadecylaniline
Reactant of Route 5
Reactant of Route 5
N,N-dioctadecylaniline
Reactant of Route 6
Reactant of Route 6
N,N-dioctadecylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.